2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione
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Overview
Description
2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a brominated anthraquinone derivative. This compound is known for its unique structural properties, which include four bromine atoms and four hydroxyl groups attached to an anthracene-9,10-dione core. The molecular formula of this compound is C14H4Br4O6, and it has a molecular weight of 587.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction mixture is stirred for several hours to ensure complete bromination, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated anthracene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of specific biochemical pathways. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrabromonaphthalene: Another brominated aromatic compound with similar structural features.
2,3,6,7-Tetrabromoanthracene: A related anthracene derivative with bromine substitutions.
2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene: A compound with similar hydroxyl and bromine substitutions.
Uniqueness
2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its specific combination of bromine and hydroxyl groups on the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
106897-88-5 |
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Molecular Formula |
C14H4Br4O6 |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Br4O6/c15-5-6(16)12(22)2-1(11(5)21)9(19)3-4(10(2)20)14(24)8(18)7(17)13(3)23/h21-24H |
InChI Key |
QGALPHGIIWEXMC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1O)Br)Br)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O |
Origin of Product |
United States |
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